molecular formula C11H15NO2 B14019087 Diethyl phenylcarbonimidate CAS No. 6263-08-7

Diethyl phenylcarbonimidate

Katalognummer: B14019087
CAS-Nummer: 6263-08-7
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: OMDKPTXUTJNQGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-diethoxy-N-phenyl-methanimine is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is characterized by the presence of an imine group (C=N) bonded to a phenyl group and two ethoxy groups. This compound is known for its applications in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

1,1-diethoxy-N-phenyl-methanimine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with diethyl carbonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,1-diethoxy-N-phenyl-methanimine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1-diethoxy-N-phenyl-methanimine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1-diethoxy-N-phenyl-methanimine involves its interaction with specific molecular targets. The imine group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

1,1-diethoxy-N-phenyl-methanimine can be compared with similar compounds such as:

    1,1-dimethoxy-N-phenyl-methanimine: Similar structure but with methoxy groups instead of ethoxy groups.

    1,1-diethoxy-N-methyl-methanimine: Similar structure but with a methyl group instead of a phenyl group.

    1,1-diethoxy-N-phenyl-ethanimine: Similar structure but with an ethanimine group instead of a methanimine group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Eigenschaften

CAS-Nummer

6263-08-7

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

1,1-diethoxy-N-phenylmethanimine

InChI

InChI=1S/C11H15NO2/c1-3-13-11(14-4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

OMDKPTXUTJNQGD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=NC1=CC=CC=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.